molecular formula C20H20F3NO3 B2573707 (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351589-19-9

(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No.: B2573707
CAS No.: 1351589-19-9
M. Wt: 379.379
InChI Key: GFCOPCOTLUSVGF-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a chemical compound with a distinctive structure that encompasses a morpholine ring bonded to both ethoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves the following key steps:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenyl bromide, 4-(trifluoromethyl)aniline, and morpholine.

  • Reaction Conditions: : A palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, is employed to form the morpholine ring and connect it to the ethoxyphenyl and trifluoromethylphenyl groups. This reaction is carried out under an inert atmosphere, typically using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Purification: : The resulting product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. Key considerations include selecting cost-effective starting materials, optimizing reaction conditions to enhance efficiency, and implementing scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in aqueous or organic solvents.

  • Reduction: : Sodium borohydride (NaBH₄) in methanol or ethanol.

  • Substitution: : Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted derivatives at the morpholine or aromatic rings.

Scientific Research Applications

(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has a wide range of scientific research applications:

  • Chemistry: : It serves as a valuable intermediate in the synthesis of complex organic molecules.

  • Biology: : The compound is used in studies investigating its effects on various biological pathways and cellular processes.

  • Medicine: : Research focuses on its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral properties.

  • Industry: : The compound is explored for use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : Depending on the specific application, it may influence pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxyphenyl)(2-(4-chlorophenyl)morpholino)methanone

  • (2-Methoxyphenyl)(2-(4-trifluoromethylphenyl)morpholino)methanone

  • (2-Ethoxyphenyl)(2-(4-fluorophenyl)morpholino)methanone

Uniqueness

The presence of the trifluoromethyl group in (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone distinguishes it from its analogs, contributing to unique electronic and steric properties. These properties can result in distinct biological activities and reactivity profiles.

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO3/c1-2-26-17-6-4-3-5-16(17)19(25)24-11-12-27-18(13-24)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCOPCOTLUSVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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